(2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors. The tert-butylphenyl group is then introduced via a substitution reaction. The final step involves the coupling of the triazole derivative with phenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the phenoxy group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and phenoxyacetic acid moiety are likely to play key roles in binding to these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid stands out due to its unique combination of functional groups. The presence of the triazole ring, tert-butylphenyl group, and phenoxyacetic acid moiety provides a distinct set of chemical properties and potential biological activities.
Properties
Molecular Formula |
C25H29N5O4S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H29N5O4S/c1-5-30-23(17-10-12-19(13-11-17)25(2,3)4)28-29-24(30)35-16-21(31)27-26-14-18-8-6-7-9-20(18)34-15-22(32)33/h6-14H,5,15-16H2,1-4H3,(H,27,31)(H,32,33)/b26-14+ |
InChI Key |
OFGVNNMRAIRIDQ-VULFUBBASA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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